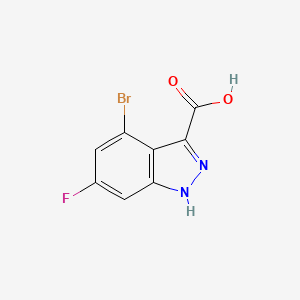

4-bromo-6-fluoro-1H-indazole-3-carboxylic acid

Description

Properties

IUPAC Name |

4-bromo-6-fluoro-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrFN2O2/c9-4-1-3(10)2-5-6(4)7(8(13)14)12-11-5/h1-2H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLAHIEDAPOFRDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2C(=O)O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646233 | |

| Record name | 4-Bromo-6-fluoro-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-65-0 | |

| Record name | 4-Bromo-6-fluoro-1H-indazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-6-fluoro-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Initial Halogenation

- The synthesis often begins with substituted anilines or nitroaromatic compounds bearing fluorine and bromine substituents.

- For example, 2-(2-bromo-4-fluoro-6-nitrophenyl)-N,N-dimethyl-ethenamine has been used as a precursor for 4-bromo-6-fluoro-1H-indazole derivatives.

- Bromination is commonly achieved using reagents such as N-bromosuccinimide (NBS) or elemental bromine under controlled low temperatures (e.g., below 10°C) to avoid over-bromination and side reactions.

- Fluorination can be introduced via electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor, ensuring regioselective fluorine incorporation.

Cyclization to Form the Indazole Ring

- Cyclization is typically performed by hydrazine-mediated reactions or reductive cyclization of nitro precursors.

- For example, reduction of nitro groups to amines followed by intramolecular cyclization under acidic conditions (e.g., acetic acid with iron powder at 110°C) yields the indazole core.

- The reaction conditions are optimized to favor ring closure without decomposing sensitive substituents.

Introduction of the Carboxylic Acid Group at the 3-Position

- The carboxylic acid functionality can be introduced by oxidation of methyl or aldehyde precursors at the 3-position or by using carboxylated starting materials.

- Alternatively, direct functionalization of the indazole ring at the 3-position via lithiation followed by carbonation with CO2 is a known method in heterocyclic chemistry, though specific literature on this exact compound is limited.

- Purification steps such as recrystallization or chromatography are employed to isolate the acid in high purity.

Representative Synthetic Route Example

Analytical Data Supporting Preparation

- Mass Spectrometry (MS): Molecular ion peaks at m/z 214, 216 for 4-bromo-6-fluoro-1H-indazole confirm bromine isotopic pattern.

- Nuclear Magnetic Resonance (NMR): Characteristic proton signals for indazole NH (~11.5 ppm) and aromatic protons confirm structure.

- Chromatography: Retention times in HPLC or LC-MS are used to monitor purity and reaction progress.

- Yield Optimization: Reaction times, temperatures, and reagent stoichiometry are adjusted to maximize yield and minimize impurities.

Summary Table of Key Preparation Parameters

Chemical Reactions Analysis

Types of Reactions

4-bromo-6-fluoro-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed

The major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

4-bromo-6-fluoro-1H-indazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-6-fluoro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to potential anticancer effects . The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows for selective interactions with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs, focusing on substituent positions, functional groups, and inferred physicochemical/biological properties.

Substituent Position Variations

6-Bromo-1H-indazole-3-carboxylic acid (CAS 660823-36-9)

- Structure : Bromine at position 6, carboxylic acid at 3.

- Key Differences : Absence of fluorine; bromine shifted from position 4 to 5.

- Implications : Altered electronic distribution and steric hindrance may reduce binding affinity in biological targets reliant on halogen interactions. The similarity score of 0.84 () suggests moderate structural overlap but distinct properties .

5-Bromo-1H-indazole-3-carboxylic acid (CAS 1077-94-7)

- Structure : Bromine at position 5.

- Key Differences : Bromine position and lack of fluorine.

- Implications : Position 5 bromine may disrupt planar interactions critical for enzyme binding. Lower similarity score (0.83) indicates reduced comparability to the target compound .

4-Bromo-7-fluoro-1H-indazole

- Structure : Bromine at 4, fluorine at 6.

- Key Differences : Fluorine shifted to position 7; absence of carboxylic acid.

- Lack of carboxylic acid limits solubility and salt formation, impacting bioavailability .

Functional Group Modifications

4-Bromo-6-nitro-1H-indazole-3-carboxylic acid (CAS 885518-64-9)

- Structure : Nitro group at position 6 instead of fluorine.

- Molecular Formula : C₈H₄BrN₃O₄; Molecular Weight : 286.04 g/mol .

5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic acid

- Structure: Benzimidazole core with methyl, chlorophenylamino, and carboxylic acid groups.

- Key Differences : Benzimidazole vs. indazole core; additional methyl and chlorophenyl substituents.

- Implications: The benzimidazole scaffold may confer distinct binding modes in therapeutic applications.

4-Fluoro-3-iodo-1H-indazole-6-carboxylic acid (CAS 885521-55-1)

Halogen Substitution Variations

6-Bromo-4-chloro-1H-indazole-3-carboxylic acid (CAS 887568-19-6)

- Structure : Bromine at 6, chlorine at 4.

- Implications: Chlorine’s lower electronegativity vs. The dual halogen substitution may enhance halogen bonding but alter target specificity .

Data Table: Structural and Molecular Comparison

Research Findings and Implications

- Electronic Effects: Fluorine’s electronegativity in the target compound enhances polarization, improving interactions with charged residues in biological targets.

- Solubility: Carboxylic acid-containing analogs (e.g., ) exhibit higher aqueous solubility than non-acid derivatives (), critical for oral bioavailability .

- Biological Activity : Benzimidazole derivatives () may target different enzymes (e.g., kinases) compared to indazole-based compounds, highlighting scaffold-dependent activity .

Biological Activity

4-Bromo-6-fluoro-1H-indazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, drawing from various research studies and reviews.

The primary mechanism of action for this compound involves its interaction with phosphoinositide 3-kinases (PI3K), a critical enzyme in cellular signaling pathways related to growth and survival. By binding to the active site of PI3K, the compound inhibits its activity, leading to reduced cell proliferation and increased apoptosis in cancer cells.

Key Molecular Targets

- Phosphoinositide 3-Kinases (PI3K) : Inhibition leads to decreased cell growth and survival.

- Serotonin Receptors : Potential modulation may influence mood disorders.

- Aldose Reductase : Inhibition could provide therapeutic benefits in diabetic complications.

This compound exhibits several important biochemical properties:

| Property | Description |

|---|---|

| Solubility | Moderately soluble in aqueous solutions, affecting bioavailability. |

| Stability | Relatively stable under standard laboratory conditions but may degrade over time. |

| Transport Mechanisms | Interacts with cellular transporters, facilitating its movement across membranes. |

Cellular Effects

The effects of this compound are context-dependent and vary across different cell types:

- Cancer Cells : Demonstrated inhibition of proliferation and induction of apoptosis, particularly noted in models of colon cancer .

- Normal Cells : Exhibits lower toxicity at therapeutic doses, suggesting a favorable safety profile.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound:

- In Vitro Studies : Showed significant inhibition of cancer cell lines with IC50 values ranging from nanomolar to micromolar levels, demonstrating potent antiproliferative effects .

- In Vivo Studies : Animal models indicated that the compound effectively reduced tumor growth without severe side effects, supporting its candidacy for further clinical development.

Comparison with Related Compounds

The unique structure of this compound distinguishes it from similar compounds:

| Compound | Notable Features |

|---|---|

| 4-Bromo-1H-indazole | Lacks fluorine; different reactivity. |

| 6-Fluoro-1H-indazole | Lacks bromine; affects biological activity. |

| 4-Bromo-6-fluoro-1H-indazole | Lacks carboxylic acid; altered solubility and reactivity. |

Pharmacological Applications

The compound's ability to modulate key signaling pathways positions it as a candidate for various therapeutic applications:

Q & A

Q. What are the common synthetic routes for 4-bromo-6-fluoro-1H-indazole-3-carboxylic acid, and what critical reaction conditions must be optimized?

Methodological Answer: The synthesis typically involves multi-step functionalization of an indazole-carboxylic acid scaffold. Key steps include:

- Bromination/Fluorination: Selective halogenation at the 4- and 6-positions using reagents like N-bromosuccinimide (NBS) or electrophilic fluorinating agents. Reaction conditions (temperature, solvent polarity) must be tightly controlled to avoid over-halogenation .

- Carboxylic Acid Retention: Protecting the 3-carboxylic acid group during halogenation (e.g., using methyl esters) to prevent side reactions. Deprotection is achieved via hydrolysis under acidic or basic conditions .

- Purification: Recrystallization or column chromatography to isolate the product, with purity verified by HPLC (>95%) and elemental analysis .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

- Spectroscopic Analysis:

- Chromatography: HPLC with UV detection (λ ~254 nm) to assess purity.

- X-ray Crystallography: For unambiguous structural confirmation, using programs like SHELXL for refinement .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., dihedral angles, hydrogen bonding) from different studies be resolved?

Methodological Answer:

- Validation Tools: Use multiple refinement software (e.g., SHELXL, Olex2) to cross-validate hydrogen bonding and dihedral angles. For example, SHELXL’s robust parameterization can resolve discrepancies in O–H⋯O/N–H⋯O interactions .

- Experimental Reproducibility: Ensure consistent crystallization conditions (solvent, temperature) to minimize polymorphic variations.

- Complementary Techniques: Pair crystallographic data with spectroscopic results (e.g., NMR NOE effects) to confirm spatial arrangements .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic sites (e.g., bromine at C4 vs. fluorine at C6).

- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways, particularly in polar aprotic solvents like DMF .

- Transition State Analysis: Use Gaussian or ORCA to model activation energies for Br/F substitution, aiding in catalyst selection .

Q. What strategies can optimize the yield of this compound in large-scale laboratory synthesis?

Methodological Answer:

- Catalyst Screening: Test Pd-based catalysts for Suzuki couplings or Ullmann reactions to improve halogenation efficiency .

- Solvent Optimization: Use high-boiling solvents (e.g., DMSO) to enhance reaction homogeneity while minimizing side products.

- Process Monitoring: Implement in-situ FT-IR or Raman spectroscopy to track reaction progress and adjust stoichiometry dynamically .

Q. How can researchers address discrepancies in reported melting points or solubility data for this compound?

Methodological Answer:

- Standardized Protocols: Follow IUPAC guidelines for melting point determination (e.g., heating rate of 1°C/min).

- Solvent Purity: Use HPLC-grade solvents for solubility tests, as impurities can drastically alter results.

- Cross-Validation: Compare data with structurally similar compounds (e.g., 6-bromo-1H-indazole-3-carboxylic acid, mp 219–223°C) to identify outliers .

Data Contradiction Analysis

Q. How should researchers interpret conflicting biological activity data in structure-activity relationship (SAR) studies?

Methodological Answer:

- Control Experiments: Verify assay conditions (e.g., pH, temperature) to ensure consistency. For example, carboxylic acid deprotonation at physiological pH may alter binding affinity.

- Meta-Analysis: Compare results across multiple studies using tools like Prism to identify trends (e.g., bromine’s role in enhancing lipophilicity) .

- Molecular Docking: Use AutoDock Vina to model interactions with target proteins, reconciling experimental IC values with computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.